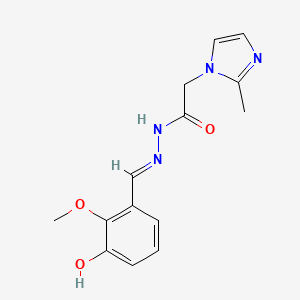
N'-(5-Cyano-1-methylimidazol-4-yl)-N,N-dimethylethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-Cyano-1-methylimidazol-4-yl)-N,N-dimethylethanimidamide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a cyano group attached to an imidazole ring, which is further substituted with a methyl group. The ethanimidamide moiety is dimethylated, adding to the compound’s distinctiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Cyano-1-methylimidazol-4-yl)-N,N-dimethylethanimidamide typically involves multi-step organic reactions. One common method includes the initial formation of the imidazole ring, followed by the introduction of the cyano group and subsequent methylation. The final step involves the formation of the ethanimidamide moiety through a reaction with dimethylamine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of N’-(5-Cyano-1-methylimidazol-4-yl)-N,N-dimethylethanimidamide is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N’-(5-Cyano-1-methylimidazol-4-yl)-N,N-dimethylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce amines.
Scientific Research Applications
N’-(5-Cyano-1-methylimidazol-4-yl)-N,N-dimethylethanimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N’-(5-Cyano-1-methylimidazol-4-yl)-N,N-dimethylethanimidamide involves its interaction with specific molecular targets. The cyano group and imidazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The dimethylated ethanimidamide moiety enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N’-(5-Cyano-1-methylimidazol-4-yl)-N,N-dimethylformimidamide
- N’-(5-Cyano-1-methylimidazol-4-yl)-N,N-dimethylmethanimidamide
Uniqueness
N’-(5-Cyano-1-methylimidazol-4-yl)-N,N-dimethylethanimidamide stands out due to its specific substitution pattern and the presence of the ethanimidamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N'-(5-cyano-1-methylimidazol-4-yl)-N,N-dimethylethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-7(13(2)3)12-9-8(5-10)14(4)6-11-9/h6H,1-4H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYMUEQWDXYEFR-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=C(N(C=N1)C)C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\C1=C(N(C=N1)C)C#N)/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
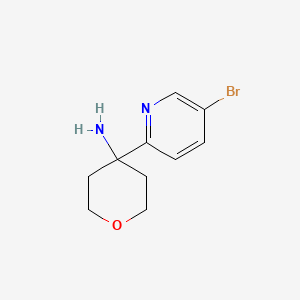
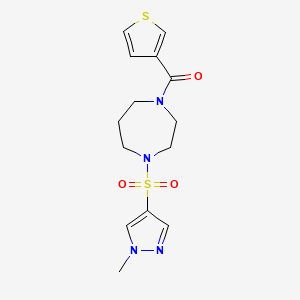
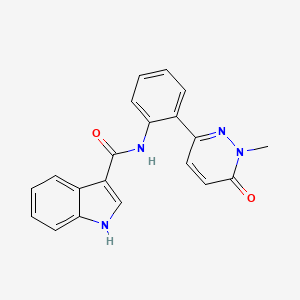

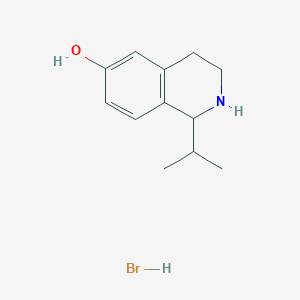
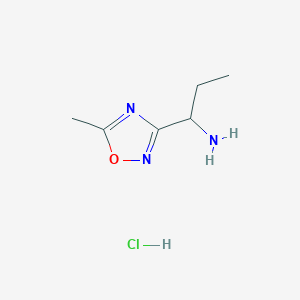
![2-[1-(2-Methylphenyl)pyrrolidin-2-yl]propan-2-amine](/img/structure/B2772609.png)
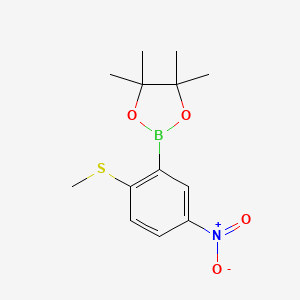
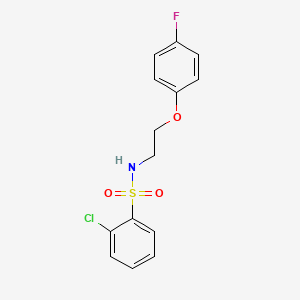
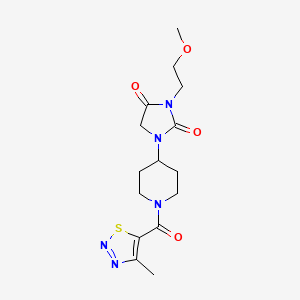
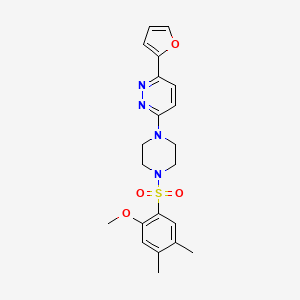
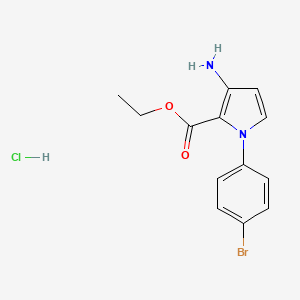
![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2772621.png)
